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Introduction

alpha-Campholenal, a monoterpenoid aldehyde, is a molecule of significant interest in the
fields of fragrance, flavor, and pharmaceuticals. Its unigue structural characteristics and
biological activities necessitate a thorough understanding of its physicochemical and
thermochemical properties. This technical guide provides a comprehensive overview of the
known thermochemical data for alpha-campholenal, details the computational methodologies
used for their determination, and outlines standard experimental protocols applicable to such
compounds. The guide also visualizes the key synthetic pathway for its production.

Physicochemical Properties of alpha-Campholenal

A summary of the key physicochemical properties of alpha-campholenal is presented in Table
1. This data is essential for its handling, formulation, and for the design of experimental and
computational studies.
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Property Value Reference
Molecular Formula C10H160 [1112]
Molecular Weight 152.23 g/mol [1][2]
CAS Number 4501-58-0 [1]
2-[(1R)-2,2,3-
IUPAC Name trimethylcyclopent-3-en-1- [1112]
ylJacetaldehyde
Colorless liquid with a woody,
Appearance ) [2]
camphor-like odor
Boiling Point 68-70 °C at 9 Torr [3]
Density 0.918 - 0.924 g/cm3 [3]
- Insoluble in water; soluble in
Solubility [2]

oils and ethanol

Thermochemical Data

The thermochemical properties of alpha-campholenal have been determined through

computational methods, providing valuable insights into its energetic landscape. These

properties are crucial for understanding its stability, reactivity, and potential for chemical

transformations. The calculated thermochemical data at 298.15 K are summarized in Table 2.
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Thermochemical .
Symbol Value Unit
Property

Standard Enthalpy of
) AH°f,gas -245.3 kJ/mol
Formation (gas)

Standard Gibbs Free
Energy of Formation AG°f,gas -65.8 kJ/mol
(9as)

Standard Entropy

S°gas 445.9 J/(mol-K)
(9as)

Molar Heat Capacity
at Constant Pressure Cp,gas 235.1 J/(mol-K)

(gas)

Molar Heat Capacity
at Constant Volume Cv,gas 218.4 J/(mol-K)

(gas)

Enthalpy of
o AHvap 48.7 kJ/mol
Vaporization

Data sourced from a computational study by Hernandez-Gomez et al. (2021) using group
contribution methods.[4][5][6][7][8]

Methodologies for Determination of
Thermochemical Properties

While specific experimental studies on the thermochemical properties of alpha-campholenal
are not readily available in the surveyed literature, this section details the robust computational
methodology used to derive the data in Table 2 and also describes standard experimental
protocols that are broadly applicable to organic compounds like alpha-campholenal.

Computational Methodology: Group Contribution and
DFT
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The thermochemical data presented in this guide were derived from a comprehensive
computational study employing Group Contribution Methods (GCMs) and Density Functional
Theory (DFT) calculations.[4][5][6][7][8]

Group Contribution Methods (GCMs):

GCNMs are a set of empirical methods used to estimate the thermochemical properties of a
molecule by summing the contributions of its constituent functional groups. The Joback method
was utilized to estimate the Gibbs free energy of formation of campholenic aldehyde.[8] This
approach provides a rapid and often reliable estimation of thermodynamic properties,
particularly when experimental data is scarce.

Density Functional Theory (DFT) Calculations:

For a more rigorous theoretical approach, DFT calculations were performed to determine the
Gibbs free energy and heat of reaction for the isomerization of a-pinene epoxide to
campholenic aldehyde.[4][5][6][7] The specific level of theory employed was PBE-D3/6-
311G(d,p).[4][5][6] This notation indicates the use of the Perdew—Burke—Ernzerhof (PBE)
functional with Grimme's D3 dispersion correction, and the 6-311G(d,p) basis set. This
combination is known to provide a good balance of accuracy and computational cost for
organic molecules.

The general workflow for such a computational study is depicted below:
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Computational Thermochemistry Workflow
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A generalized workflow for computational thermochemistry.

Standard Experimental Protocols

The following are standard experimental techniques used to determine the thermochemical
properties of liquid organic compounds.

1. Bomb Calorimetry (for Enthalpy of Combustion and Formation):

This technique is used to measure the heat of combustion of a substance at constant volume.
From this, the standard enthalpy of formation can be calculated.

e Apparatus: A high-pressure stainless steel container (the "bomb"), a water bath with a stirrer,
a high-precision thermometer, and an ignition system.

e Procedure:
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o A precisely weighed sample of the liquid (e.g., alpha-campholenal) is placed in a crucible
inside the bomb.

o The bomb is sealed and pressurized with excess pure oxygen.

o The bomb is submerged in a known quantity of water in the calorimeter.
o The initial temperature of the water is recorded.

o The sample is ignited via an electrical fuse.

o The temperature of the water is monitored until it reaches a maximum and then begins to
cool.

o The heat of combustion is calculated from the temperature change, the heat capacity of
the calorimeter system (determined by calibrating with a standard substance like benzoic
acid), and the mass of the sample.

2. Differential Scanning Calorimetry (DSC) (for Heat Capacity and Enthalpy of Phase
Transitions):

DSC is a versatile technique used to measure changes in heat flow to a sample as a function
of temperature. It can be used to determine heat capacity, melting points, and enthalpies of
fusion and vaporization.

o Apparatus: A DSC instrument containing two pans (one for the sample, one for a reference),
a furnace to heat the pans at a controlled rate, and a system to measure the differential heat
flow.

e Procedure for Heat Capacity of a Liquid:

o Abaseline is established by running the empty sample and reference pans through the
desired temperature program.

o A known mass of a standard material (e.g., sapphire) is placed in the sample pan and the
run is repeated.
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o The standard is replaced with a precisely weighed sample of the liquid (e.g., alpha-
campholenal) and the run is performed a third time under identical conditions.

o The heat capacity of the sample is calculated by comparing the heat flow signals from the
baseline, standard, and sample runs.

Synthesis of alpha-Campholenal

alpha-Campholenal is commonly synthesized via the acid-catalyzed isomerization of a-pinene
oxide. This reaction is a key industrial process for the production of this valuable fragrance
ingredient.

Synthesis of alpha-Campholenal

Click to download full resolution via product page

Acid-catalyzed isomerization of a-pinene oxide to alpha-campholenal.

The reaction proceeds through the opening of the epoxide ring in a-pinene oxide, initiated by
an acid catalyst (typically a Lewis acid), to form a carbocation intermediate. This intermediate
then undergoes a rearrangement to yield the final product, alpha-campholenal.[4][5][6][7]

Conclusion

This technical guide has summarized the available thermochemical data for alpha-
campholenal, which has been primarily derived from computational studies. The detailed
computational methodology provides a transparent and reproducible basis for these values.
While experimental data remains a critical need for validation, the theoretical values presented
here offer a strong foundation for researchers and professionals working with this compound.
The outlined standard experimental protocols serve as a reference for future work to determine
these properties empirically. The visualization of the synthesis pathway provides a clear
overview of its production from a readily available precursor. Further experimental investigation
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into the thermochemical properties of alpha-campholenal is highly encouraged to complement
and validate the computational findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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